N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide
Description
N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide is a complex organic compound featuring a triazine ring, a cyclohexyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S2/c32-35(33,22-16-8-3-9-17-22)31-23-18-10-11-19-24(23)34-27-28-25(20-12-4-1-5-13-20)26(29-30-27)21-14-6-2-7-15-21/h1-9,12-17,23-24,31H,10-11,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFAFOSCXZUXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)SC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate precursors under controlled conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where the triazine ring reacts with a cyclohexyl halide in the presence of a base.
Introduction of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonamide group to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)-phenol
Uniqueness
N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
